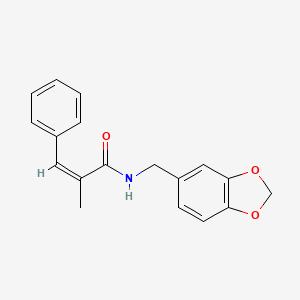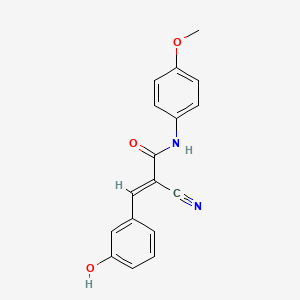![molecular formula C20H19NO4 B5762394 methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)
methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate, also known as DPI, is a synthetic compound that has been studied extensively for its potential use in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cellular signaling pathways.
科学的研究の応用
Methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit PKC activity in a dose-dependent manner, leading to changes in cell signaling pathways and downstream effects on cellular processes such as proliferation, differentiation, and apoptosis. This compound has also been used to study the role of PKC in the regulation of ion channels, neurotransmitter release, and synaptic plasticity.
作用機序
Methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate is a potent inhibitor of PKC, which is a family of enzymes that play a crucial role in cellular signaling pathways. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and it phosphorylates a wide range of substrates to regulate various cellular processes. This compound inhibits PKC activity by binding to the enzyme's ATP-binding site, preventing the phosphorylation of downstream substrates.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific cellular context in which it is used. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting that it may have potential as an anti-cancer agent. This compound has also been shown to modulate neurotransmitter release and synaptic plasticity, suggesting that it may have potential as a tool for studying the role of PKC in the regulation of these processes.
実験室実験の利点と制限
Methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has several advantages as a tool for studying PKC signaling pathways. It is a potent and selective inhibitor of PKC, which makes it a useful tool for studying the specific functions of this enzyme in various cellular processes. It is also relatively easy to synthesize and has a long shelf life, which makes it a cost-effective tool for scientific research. However, this compound also has several limitations. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, its potency as an inhibitor of PKC can vary depending on the specific isoform of PKC being studied.
将来の方向性
There are several future directions for research on methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate and its potential applications. One area of research is the development of more potent and selective inhibitors of PKC, which could be used to study the specific functions of individual PKC isoforms in various cellular processes. Another area of research is the development of this compound analogs with improved pharmacokinetic properties, which could be used as potential anti-cancer agents or for the treatment of other diseases. Finally, further research is needed to better understand the specific molecular mechanisms underlying the effects of this compound on PKC signaling pathways and downstream cellular processes.
合成法
Methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylphenol with ethyl bromoacetate to form ethyl 3,5-dimethylphenylacetate. This compound is then treated with hydrazine hydrate to yield 3,5-dimethylphenylhydrazine, which is subsequently reacted with 1-(2-bromoacetyl)indole-3-carboxylic acid to form this compound.
特性
IUPAC Name |
methyl 1-[2-(3,5-dimethylphenoxy)acetyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-8-14(2)10-15(9-13)25-12-19(22)21-11-17(20(23)24-3)16-6-4-5-7-18(16)21/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQRURCDMYLRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)


![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)

![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)

![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)


![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)

![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)